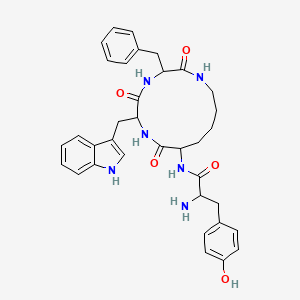

CYT-1010

Description

Properties

CAS No. |

213769-33-6 |

|---|---|

Molecular Formula |

C35H40N6O5 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29+,30-,31-/m0/s1 |

InChI Key |

CFVGCGXJRNVTFP-LYXINOJLSA-N |

Isomeric SMILES |

C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Canonical SMILES |

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CYT-1010

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of CYT-1010, a novel analgesic agent in clinical development. The information is compiled from preclinical and early-phase clinical studies to serve as a technical resource for professionals in the field of pharmacology and drug development.

Introduction to this compound

This compound is a synthetic, cyclized analog of endomorphin-1, an endogenous opioid peptide.[1][2] It is designed to provide potent analgesia while mitigating the severe adverse effects associated with traditional opioid agonists, such as respiratory depression, addiction, and gastrointestinal issues.[1][3][4] The unique pharmacological profile of this compound stems from its novel mechanism of action, which involves preferential activation of a specific splice variant of the mu-opioid receptor (MOR).[1][3][4]

Core Mechanism of Action: Preferential Receptor Targeting

The primary mechanism of action of this compound is its selective agonism at a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor.[2] This receptor variant is initiated at Exon 11 of the OPRM1 gene and is also referred to as the endomorphin (EM) receptor.[3] This is in stark contrast to conventional opioids like morphine, which primarily target the full-length, seven-transmembrane (7TM) MOR encoded by Exon 1.[3]

The differential receptor activation is believed to be the cornerstone of this compound's improved safety profile. While activation of the full-length MOR is associated with both analgesia and the well-known adverse effects of opioids, the activation of the truncated Exon 11-derived receptor appears to predominantly mediate analgesia with a significant reduction in these side effects.[1][3][4]

Signaling Pathways

The binding of this compound to the truncated MOR variant initiates a signaling cascade that ultimately leads to an analgesic effect. While detailed, specific pathway analyses for the 6TM variant are still under extensive research, the general principles of opioid receptor signaling provide a framework for understanding its action. Opioid receptors, including the mu-opioid receptor and its variants, are G-protein coupled receptors (GPCRs). Upon agonist binding, they typically couple to inhibitory G-proteins (Gi/Go), leading to downstream effects that reduce neuronal excitability.

Diagram of Postulated this compound Signaling Pathway

Caption: Postulated signaling pathway of this compound at presynaptic and postsynaptic terminals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy and Safety Profile

| Parameter | Finding | Species/Model | Source |

| Analgesic Potency | More potent than morphine | Animal pain models | [4] |

| Respiratory Depression | No significant respiratory depression at doses up to 9-fold the effective analgesic dose | Animal models | [4] |

| Addiction Potential | Little to no reward behavior observed | Animal testing | [4] |

| Anti-inflammatory Effects | Demonstrated robust anti-inflammatory effects | Preclinical studies | [1] |

Table 2: Phase 1 Clinical Trial Data

| Parameter | Finding | Population | Source |

| Safety | Demonstrated safety from serious adverse events | Humans | [1] |

| Analgesic Activity | Showed significant analgesic activity | Humans (acute pain models) | [1][4] |

| Onset of Action | Rapid onset of action | Humans | [1] |

| Respiratory Depression | No respiratory depression observed at the doses tested | Humans | [2] |

Experimental Protocols

Detailed experimental protocols for the studies cited are proprietary to the conducting organizations. However, based on standard pharmacological and clinical trial methodologies, the key experiments likely involved the following procedures.

5.1. Preclinical Assessment of Analgesia (Animal Models)

-

Objective: To determine the analgesic efficacy of this compound compared to a standard opioid like morphine.

-

Methodology (Illustrative - Tail Flick Test):

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimation: Animals are acclimated to the testing environment and handling.

-

Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time is established to prevent tissue damage.

-

Drug Administration: Animals are randomly assigned to receive intravenous (IV) injections of this compound at various doses, morphine, or a vehicle control.

-

Post-treatment Measurement: Tail-flick latencies are measured at multiple time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect).

-

Diagram of a General Preclinical Analgesia Workflow

Caption: A generalized workflow for preclinical assessment of analgesic efficacy.

5.2. Assessment of Respiratory Depression (Whole-Body Plethysmography)

-

Objective: To evaluate the effect of this compound on respiratory function.

-

Methodology (Illustrative):

-

Animal Model: Freely moving, conscious rats or mice.

-

Apparatus: Animals are placed in a whole-body plethysmography chamber which measures changes in pressure caused by breathing.

-

Baseline Measurement: Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.

-

Drug Administration: Animals receive escalating doses of this compound or a positive control (e.g., morphine) that is known to cause respiratory depression.

-

Post-treatment Monitoring: Respiratory parameters are continuously monitored and recorded after drug administration.

-

Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.

-

5.3. Phase 1 Human Trial for Safety and Analgesia

-

Objective: To assess the safety, tolerability, and preliminary analgesic efficacy of this compound in humans.

-

Methodology (Illustrative - First-in-Human, Single Ascending Dose):

-

Study Population: Healthy human volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design. Cohorts of subjects receive a single IV dose of this compound or placebo. The dose is escalated in subsequent cohorts after a safety review.

-

Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), pulse oximetry, and clinical laboratory tests. Adverse events are recorded throughout the study.

-

Pharmacokinetic (PK) Sampling: Blood samples are collected at predetermined time points to characterize the PK profile of this compound.

-

Pharmacodynamic (PD) Assessment (Analgesia): An experimental pain model (e.g., cold pressor test, electrical stimulation) is used to induce a quantifiable level of pain. Pain scores are recorded at baseline and at various time points after drug administration.

-

Data Analysis: Safety and tolerability are assessed by summarizing adverse events and changes in safety parameters. PK parameters (e.g., Cmax, Tmax, AUC) are calculated. Analgesic effects are evaluated by comparing changes in pain scores between the this compound and placebo groups.

-

Conclusion

This compound represents a promising development in the field of pain management. Its novel mechanism of action, centered on the preferential activation of a truncated splice variant of the mu-opioid receptor, offers the potential for potent analgesia with a significantly improved safety and tolerability profile compared to traditional opioids. The data from preclinical and early clinical studies support its continued development for the treatment of moderate to severe pain. Further research and later-phase clinical trials will be crucial to fully elucidate its therapeutic potential and confirm its favorable risk-benefit profile in broader patient populations.

References

CYT-1010: A Technical Overview of a Novel Analgesic

Disclaimer: This document synthesizes publicly available information regarding CYT-1010. Detailed quantitative data from preclinical and clinical studies, as well as the specific experimental protocols used in the development of this compound, are not fully available in the public domain. The experimental protocols provided herein are representative of standard methodologies used in the field of analgesic drug development.

Introduction

This compound is an investigational analgesic compound that represents a novel approach to pain management.[1][2] It is a chemically stabilized, cyclized analog of endomorphin-1, a naturally occurring opioid peptide in the human body.[3][4] Developed by Cytogel Pharma, this compound is engineered to provide potent pain relief while mitigating the severe adverse effects commonly associated with traditional opioid analgesics, such as respiratory depression and addiction potential.[1][2][4] The compound is currently advancing to Phase 2 clinical trials.[5]

Mechanism of Action

This compound exerts its analgesic effects through a distinct mechanism of action centered on the mu-opioid receptor (MOR). Unlike conventional opioids such as morphine, which primarily target the full-length MOR encoded by Exon 1, this compound demonstrates preferential activation of a truncated splice variant of the MOR.[6] This truncated receptor, a six-transmembrane (6TM) variant originating from Exon 11, is associated with potent analgesia with a reduced liability for the adverse effects linked to classical MOR activation.[6]

The proposed signaling pathway for this compound involves its binding to and activation of these truncated MORs, leading to downstream signaling cascades that ultimately result in pain modulation. This targeted approach is believed to be the basis for its improved safety profile.

Preclinical Data

Preclinical studies have indicated a promising efficacy and safety profile for this compound. While specific quantitative data such as ED50 values are not publicly available, reports suggest that this compound is approximately three to four times more potent than morphine in providing pain relief.[1][2]

Analgesic Efficacy

The analgesic properties of this compound have been evaluated in animal models of pain. These studies have consistently demonstrated its high potency.

Safety Profile

A key differentiator of this compound in preclinical models is its improved safety profile compared to traditional opioids.

-

Respiratory Depression: Studies have shown that this compound causes profoundly reduced respiratory depression.[2] In animal models, no significant respiratory depression was observed at doses up to nine times the effective analgesic dose.[6]

-

Abuse Potential: this compound has demonstrated a substantially reduced potential for abuse and addiction.[2] Animal studies indicate little to no rewarding effects, suggesting a lower risk of addiction.[6]

-

Other Side Effects: Preclinical data also suggest a reduction in other common opioid-related side effects, such as nausea and vomiting.[6]

Clinical Data

Phase 1 Clinical Trial

A Phase 1 clinical trial of this compound has been completed in healthy human volunteers.[3] The study was designed to assess the safety and tolerability of the compound, and also included pharmacodynamic endpoints to measure analgesic activity.[3]

Key Findings:

-

Safety and Tolerability: this compound was generally well-tolerated at doses up to 0.15 mg/kg. No severe adverse events were reported.[3]

-

Analgesic Effect: A statistically significant analgesic effect was observed at a dose of 0.1 mg/kg. This was measured as a prolongation of the threshold time for cold pain sensation.[3]

-

Respiratory Function: No evidence of respiratory depression was observed at the doses tested.[3]

Further details on the pharmacokinetic profile and a comprehensive list of adverse events with their frequencies are not publicly available.

Phase 2 Clinical Trial

Cytogel Pharma has received authorization from the U.S. Food and Drug Administration (FDA) to proceed with a Phase 2 clinical trial for this compound.[5] This upcoming study is a randomized, double-blind, single-dose, placebo-controlled trial designed to evaluate the safety, analgesic efficacy, and tolerability of this compound compared to morphine in subjects with moderate to severe pain following third molar extraction.[5]

Representative Experimental Protocols

The following are detailed, representative protocols for the types of experiments commonly used to evaluate novel analgesic compounds like this compound.

Preclinical Analgesic Efficacy: Tail-Flick Test

The tail-flick test is a standard method to assess the analgesic efficacy of compounds in rodents by measuring the latency to a thermal stimulus.

Protocol:

-

Animal Acclimation: Acclimate rodents to the testing room for at least 30 minutes prior to the experiment.

-

Apparatus: Utilize a tail-flick analgesia meter with a radiant heat source.

-

Procedure:

-

Gently restrain the animal.

-

Position the animal's tail over the radiant heat source.

-

Initiate the heat stimulus and a timer simultaneously.

-

The test concludes and the timer stops when the animal flicks its tail away from the heat.

-

A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

-

-

Data Collection: Record the latency to tail flick. Repeat the measurement 2-3 times with an inter-trial interval of at least 5 minutes.

-

Dosing and Testing:

-

Administer the test compound (e.g., this compound) or control (vehicle or morphine) via the appropriate route (e.g., intravenous, intraperitoneal).

-

Perform the tail-flick test at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.

-

-

Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Preclinical Respiratory Assessment: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious, unrestrained animals.

Protocol:

-

Animal Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until respiratory parameters stabilize.

-

Apparatus: Use a whole-body plethysmograph connected to a pressure transducer and data acquisition software.

-

Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute).

-

Drug Administration: Administer the test compound or control.

-

Post-Drug Monitoring: Continuously record respiratory parameters for a defined period after drug administration.

-

Data Analysis: Compare the post-drug respiratory parameters to the baseline values to determine the extent of respiratory depression.

Preclinical Abuse Potential: Conditioned Place Preference

The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug.

Protocol:

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both compartments and record the time spent in each to establish any baseline preference.

-

Conditioning:

-

On subsequent days, administer the test compound and confine the animal to one compartment for a set period (e.g., 30 minutes).

-

On alternate days, administer the vehicle and confine the animal to the other compartment.

-

-

Post-Conditioning (Test): After the conditioning phase, place the animal in the apparatus with free access to both compartments in a drug-free state and record the time spent in each compartment.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a rewarding effect and potential for abuse.

References

- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 2. This compound® - Cytogel Pharma [cytogelpharma.com]

- 3. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for this compound [prnewswire.com]

- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]

- 6. firstwordpharma.com [firstwordpharma.com]

CYT-1010: A Technical Overview of an Endomorphin-1 Analog Targeting Novel Opioid Receptor Splice Variants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYT-1010 is a synthetic, cyclized peptide analog of the endogenous opioid endomorphin-1. It is a high-affinity, selective agonist for the mu-opioid receptor (MOR) with a novel mechanism of action that involves preferential activation of truncated splice variants of the MOR, specifically those containing Exon 11.[1] This preferential binding is hypothesized to be the basis for its potent analgesic effects, which are reported to be three to four times greater than morphine in preclinical studies, coupled with a significantly improved safety profile.[2][3] Notably, this compound is associated with a reduced risk of respiratory depression and a lower abuse potential compared to traditional opioid analgesics.[1] Having successfully completed Phase 1 clinical trials, this compound is advancing to Phase 2 development for the treatment of moderate to severe pain.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental methodologies.

Mechanism of Action: Preferential Activation of Truncated Mu-Opioid Receptors

The primary mechanism of action of this compound is its selective agonism at the mu-opioid receptor. Unlike traditional opioids such as morphine, which primarily target the full-length MOR encoded by Exon 1, this compound preferentially activates truncated splice variants of the MOR that are initiated at Exon 11.[6] These six-transmembrane (6TM) domain receptor variants are expressed in the central nervous system and are implicated in mediating analgesia with a reduced liability for the adverse effects associated with classical MOR activation, such as respiratory depression and reward pathways leading to addiction.[3]

Signaling Pathway

Upon binding to the mu-opioid receptor, this compound initiates a G-protein-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound stimulates the recruitment of β-arrestin, a key protein in receptor desensitization and internalization, as well as in G-protein-independent signaling. The preferential activation of Exon 11-containing MOR splice variants by this compound is thought to modulate these downstream signaling pathways in a manner that uncouples potent analgesia from the signaling cascades responsible for respiratory depression and reward.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparison with other opioids.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor | Value | Species/System | Reference |

| Inhibitory Constant (Ki) | Mu-Opioid (MOR) | 0.25 nM | Not Specified | [7] |

| Delta-Opioid (DOR) | 38 nM | Not Specified | [7] | |

| Kappa-Opioid (KOR) | 248 nM | Not Specified | [7] | |

| EC50 (β-arrestin recruitment) | Mu-Opioid (MOR) | 13.1 nM | Not Specified | [8] |

| EC50 (cAMP inhibition) | Mu-Opioid (MOR) | 0.0053 nM | Not Specified | [8] |

Table 2: Preclinical and Clinical Observations

| Parameter | Observation | Model/Study | Reference |

| Analgesic Potency | 3-4 times more potent than morphine | Preclinical animal models | [2][3] |

| Respiratory Safety | No respiratory depression observed | Phase 1 Clinical Trial (up to 0.15 mg/kg) | [1] |

| No respiratory depression at doses up to 9-fold the effective analgesic dose | Preclinical animal models | [2] | |

| Abuse Potential | Reduced abuse potential compared to morphine | Preclinical rodent conditioned place preference | [1] |

| Analgesic Efficacy | Statistically significant prolongation of cold pain sensation threshold | Phase 1 Clinical Trial (0.1 mg/kg) | |

| Anti-inflammatory Effects | Attenuation of neurogenic inflammation and thermal hyperalgesia | Rodent models | [9] |

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Receptor Binding Assays

These assays are performed to determine the binding affinity of this compound to opioid receptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound at mu, delta, and kappa opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the specific opioid receptor subtype or from brain tissue (e.g., rat or mouse).

-

Radioligand Competition Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69,593 for KOR) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

-

In Vivo Analgesia Assays

These assays are used to evaluate the pain-relieving effects of this compound in animal models.

-

Objective: To determine the analgesic potency (ED50) of this compound.

-

Models:

-

Tail-flick and Hot-plate tests: These are standard models for assessing thermal nociception. The latency of the animal to withdraw its tail from a radiant heat source or to lick its paws on a heated surface is measured.

-

Inflammatory Pain Models (e.g., mustard oil-induced): An inflammatory agent is injected into the paw of the animal, and the resulting edema and plasma extravasation are measured as indicators of inflammation and pain.

-

Neuropathic Pain Models: These models involve nerve injury to induce a chronic pain state.

-

-

Methodology:

-

Animal Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.

-

Baseline Measurement: A baseline response to the noxious stimulus is recorded before drug administration.

-

Drug Administration: this compound is administered (e.g., intravenously, intraperitoneally, or subcutaneously) at various doses.

-

Post-treatment Measurement: The response to the noxious stimulus is measured at specific time points after drug administration.

-

Data Analysis: The analgesic effect is calculated as the percentage of maximal possible effect (%MPE). The ED50 (the dose that produces 50% of the maximal analgesic effect) is determined from the dose-response curve.

-

Respiratory Depression Assessment

This is a critical safety pharmacology study to evaluate the effect of this compound on respiratory function.

-

Objective: To assess the potential of this compound to induce respiratory depression.

-

Methodology:

-

Animal Preparation: Animals (e.g., rats or non-human primates) are placed in whole-body plethysmography chambers that allow for the continuous monitoring of respiratory parameters.

-

Baseline Recording: Respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded to establish a baseline.

-

Drug Administration: this compound is administered, often at doses exceeding the analgesic effective dose.

-

Continuous Monitoring: Respiratory parameters are continuously monitored for a specified period after drug administration.

-

Data Analysis: Changes in respiratory parameters from baseline are calculated and compared to a positive control (e.g., morphine) and a vehicle control.

-

Abuse Potential Assessment (Conditioned Place Preference)

The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

-

Objective: To determine if this compound produces a conditioned place preference.

-

Methodology:

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

-

Pre-conditioning Phase: The animal's initial preference for either compartment is determined by allowing it to freely explore the entire apparatus.

-

Conditioning Phase: Over several days, the animal receives injections of this compound and is confined to one compartment, and on alternate days receives a vehicle injection and is confined to the other compartment.

-

Test Phase: The animal is placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse.

-

Conclusion and Future Directions

This compound represents a promising development in the field of opioid analgesics. Its novel mechanism of action, centered on the preferential activation of truncated mu-opioid receptor splice variants, offers a potential pathway to dissociate potent analgesia from the life-threatening and addictive side effects of traditional opioids. The available preclinical and Phase 1 clinical data support its continued development.

Future research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound. Key areas of investigation will include:

-

Phase 2 and 3 Clinical Trials: To establish the efficacy and safety of this compound in various pain populations.

-

Head-to-Head Comparator Studies: To directly compare the analgesic efficacy and side-effect profile of this compound with standard-of-care opioids.

-

Long-term Safety and Tolerance: To evaluate the development of tolerance and physical dependence with chronic administration.

-

Further Mechanistic Studies: To provide a more detailed understanding of the downstream signaling pathways activated by this compound at different MOR splice variants.

The successful development of this compound could offer a significant advancement in pain management, providing a much-needed therapeutic option with an improved safety and tolerability profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 4. This compound® - Cytogel Pharma [cytogelpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Frontiers | The sythetic endomorphin-1 analog, this compound, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]

CYT-1010: A Novel Analgesic Targeting the Truncated Mu-Opioid Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CYT-1010 is a novel, first-in-class analgesic agent developed by Cytogel Pharma, representing a significant advancement in pain management.[1][2] As a cyclized analog of the endogenous opioid peptide endomorphin-1, this compound exhibits a unique mechanism of action by preferentially targeting a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor (MOR), encoded by exon 11 of the OPRM1 gene.[3][4][5] This selective agonism is believed to be the basis for its potent analgesic effects, which are reported to be three to four times greater than morphine in preclinical studies, coupled with a markedly improved safety profile.[2] Notably, this compound has demonstrated a significant reduction in the severe side effects that plague traditional opioids, including respiratory depression, addiction potential, and constipation.[4][6] Having successfully completed Phase 1 clinical trials, this compound is now advancing to Phase 2, positioning it as a promising candidate to address the ongoing opioid crisis.[2]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.

Introduction: The Opioid Crisis and the Need for Safer Analgesics

The devastating impact of the opioid crisis has underscored the urgent need for new pain therapeutics that can effectively manage severe pain without the life-threatening and addictive properties of conventional opioids. Traditional opioids, such as morphine and fentanyl, exert their effects primarily through the full-length, seven-transmembrane (7TM) mu-opioid receptor.[5] While effective for pain relief, activation of this receptor is also responsible for the well-documented adverse effects that have led to widespread abuse and overdose deaths.

The discovery of naturally occurring opioid peptides, the endomorphins, and the identification of splice variants of the mu-opioid receptor have opened new avenues for the development of safer analgesics.[4] this compound emerges from this research as a rationally designed molecule that leverages the distinct pharmacology of the truncated 6TM mu-opioid receptor to dissociate potent analgesia from severe side effects.

The Truncated Mu-Opioid Receptor: A Novel Therapeutic Target

The gene encoding the mu-opioid receptor, OPRM1, undergoes extensive alternative splicing, giving rise to multiple receptor isoforms. Among these are truncated variants that possess only six transmembrane domains (6TM), lacking the first transmembrane domain of the canonical 7TM receptor.[7] These 6TM variants are generated from an alternative promoter associated with exon 11.[5]

While the full-length 7TM MOR is the primary target of traditional opioids, the 6TM variant has been identified as a key mediator of potent analgesia with a more favorable side-effect profile.[7] Compounds that preferentially activate this truncated receptor have the potential to revolutionize pain management.

This compound: A First-in-Class 6TM MOR Agonist

This compound is a synthetic, cyclized analog of endomorphin-1, an endogenous peptide with high affinity and selectivity for the mu-opioid receptor.[3][4] The chemical modifications in this compound enhance its stability and pharmacokinetic properties while directing its activity towards the 6TM MOR splice variant.[6]

Mechanism of Action

This compound acts as a potent agonist at the truncated 6TM mu-opioid receptor.[5] This preferential activation is thought to initiate a signaling cascade that leads to robust analgesia while minimizing the recruitment of pathways associated with the adverse effects of traditional opioids. In contrast, conventional opioids like morphine primarily activate the full-length 7TM receptor, which is linked to a broader range of downstream signaling events, including those responsible for respiratory depression and reward pathways.[5]

Signaling Pathways

The signaling pathways downstream of the full-length and truncated mu-opioid receptors are believed to differ, accounting for the distinct pharmacological profiles of their respective agonists.

References

- 1. In vitro and in vivo characterization of opioid activities of endomorphins analogs with novel constrained C-terminus: evidence for the important role of proper spatial disposition of the third aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound® - Cytogel Pharma [cytogelpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

CYT-1010: A Technical Overview of its Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 is a novel synthetic, cyclic analog of the endogenous opioid peptide endomorphin-1.[1][2] It is a highly selective and potent agonist for the mu-opioid receptor (MOR) and is currently under investigation as a powerful analgesic with a potentially improved safety profile compared to traditional opioids.[1][3] Preclinical and early clinical studies suggest that this compound's unique mechanism of action, which involves preferential activation of a truncated splice variant of the mu-opioid receptor, may dissociate the desired analgesic effects from adverse effects such as respiratory depression and addiction potential.[1][4][5] This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, the experimental protocols used to characterize it, and its proposed signaling pathways.

Receptor Binding Affinity of this compound

This compound exhibits a high affinity and selectivity for the mu-opioid receptor. Quantitative analysis of its binding and functional properties reveals a nuanced interaction with the opioid receptor system, including a notable bias in its signaling cascade.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for this compound and, for comparative purposes, the endogenous ligand endomorphin-1.

Table 1: this compound Opioid Receptor Binding Affinity [6]

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Human Mu-Opioid Receptor (hMOR) | This compound | 0.25 |

| Delta-Opioid Receptor | This compound | 38 |

| Kappa-Opioid Receptor | This compound | 248 |

Table 2: this compound Functional Activity at the Mu-Opioid Receptor [7][8]

| Assay | Parameter | Value (nM) |

| β-arrestin Recruitment | EC₅₀ | 13.1 |

| Inhibition of cAMP Production | EC₅₀ | 0.0053 |

The data clearly indicates that this compound is a potent MOR agonist with significantly lower affinity for the delta and kappa opioid receptors.[6] The pronounced difference between its EC₅₀ values for G-protein activation (measured by cAMP inhibition) and β-arrestin recruitment suggests that this compound is a G-protein biased agonist.[6][7][8] This biased agonism is a key aspect of its pharmacological profile and is thought to contribute to its improved safety profile.[6]

Mechanism of Action: Preferential Activation of Truncated Mu-Opioid Receptors

A novel aspect of this compound's mechanism of action is its preferential activation of a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor, which is associated with exon 11 of the OPRM1 gene.[1][4][9] Traditional opioids like morphine primarily activate the full-length, seven-transmembrane (7TM) isoform of the MOR.[9] It is hypothesized that the differential activation of these receptor variants contributes to the distinct pharmacological profiles of this compound and conventional opioids.[9][10] The 6TM variant lacks the first transmembrane domain and the extracellular N-terminus of the full-length receptor.[11][12]

Experimental Protocols

The characterization of this compound's receptor binding affinity and functional activity involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptors.

-

Radioligands:

-

[³H]-DAMGO (for mu-opioid receptor)

-

[³H]-DPDPE (for delta-opioid receptor)

-

[³H]-U-69,593 (for kappa-opioid receptor)

-

-

Test Compound: this compound

-

Non-specific Binding Control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer or non-specific binding control (Naloxone).

-

25 µL of varying concentrations of this compound.

-

50 µL of the respective radioligand at a concentration close to its Kₔ.

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

Functional Assays: cAMP Inhibition and β-arrestin Recruitment

Objective: To determine the functional potency (EC₅₀) of this compound in activating G-protein signaling and inducing β-arrestin recruitment.

cAMP Inhibition Assay Methodology:

-

Cell Culture: Culture CHO or HEK293 cells expressing the human mu-opioid receptor.

-

Stimulation: Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) for 15-30 minutes at 37°C.

-

Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.

-

Data Analysis: Determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production by non-linear regression.

β-arrestin Recruitment Assay Methodology:

-

Cell Line: Use a cell line engineered to express the mu-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or Promega Tango technology).

-

Stimulation: Treat the cells with varying concentrations of this compound and incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents provided with the assay kit and measure the resulting signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's instructions.

-

Data Analysis: Determine the EC₅₀ for β-arrestin recruitment by non-linear regression.

Signaling Pathways

Upon binding to the mu-opioid receptor, this compound initiates an intracellular signaling cascade. Its biased agonism suggests a preference for the G-protein signaling pathway over the β-arrestin pathway.

Canonical Mu-Opioid Receptor Signaling

The binding of an agonist to the full-length 7TM MOR typically leads to the activation of inhibitory G-proteins (Gᵢ/Gₒ). This results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia. Concurrently, agonist binding can also lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the G-protein signaling and can initiate a separate wave of signaling, as well as receptor internalization.

Proposed Signaling of the Truncated 6TM Mu-Opioid Receptor

The signaling pathway initiated by this compound binding to the truncated 6TM MOR variant is a subject of ongoing research. It is believed that this truncated receptor, lacking the N-terminus and first transmembrane domain, may couple to G-proteins differently than the full-length receptor. This altered coupling could be a structural basis for the biased agonism observed with this compound, favoring the G-protein-mediated analgesic pathway while potentially reducing the recruitment of β-arrestin, which is associated with receptor desensitization and some adverse effects.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound® - Cytogel Pharma [cytogelpharma.com]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abmole.com [abmole.com]

- 9. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 10. JCI - A new splice of life for the μ-opioid receptor [jci.org]

- 11. youtube.com [youtube.com]

- 12. Alternative Pre-mRNA Splicing of the Mu Opioid Receptor Gene, OPRM1: Insight into Complex Mu Opioid Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the CYT-1010 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYT-1010 is a novel, first-in-class synthetic peptide analog of endomorphin-1, engineered as a potent and selective agonist for the mu-opioid receptor (MOR).[1][2][3][4] Its unique pharmacological profile is characterized by biased agonism, preferentially activating G-protein signaling pathways while minimally engaging β-arrestin recruitment.[5] This biased signaling is believed to be the mechanistic basis for its potent analgesic effects, comparable to or exceeding that of morphine, but with a significantly improved safety profile, including reduced respiratory depression, abuse potential, and tolerance.[3][4][6] this compound exhibits a particular affinity for a truncated, 6-transmembrane splice variant of the MOR, encoded by exon 11, also known as the endomorphin receptor.[1][7] This technical guide provides a comprehensive overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and workflows.

Mechanism of Action: Preferential Activation of Truncated Mu-Opioid Receptors

This compound is a cyclized D-lysine-containing analog of endomorphin-1.[8][9] This structural modification confers enhanced stability and a distinct pharmacological profile compared to its endogenous counterpart. The primary molecular target of this compound is the mu-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][8] Notably, this compound demonstrates preferential binding to a truncated splice variant of the MOR that is initiated at exon 11.[1][4][7] This variant, often referred to as the endomorphin (EM) receptor, is a 6-transmembrane protein, differing from the full-length 7-transmembrane MOR targeted by traditional opioids like morphine.[1][7] The preferential activation of this exon 11-associated receptor is linked to the powerful analgesic properties of this compound, with a greater margin of safety.[1][7]

The this compound Signaling Cascade: A G-Protein Biased Pathway

The signaling cascade initiated by this compound is a prime example of biased agonism, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. In the case of this compound, there is a strong bias towards the G-protein signaling pathway and away from the β-arrestin pathway.

G-Protein Activation and Downstream Effectors

Upon binding of this compound to the truncated MOR, the receptor undergoes a conformational change that facilitates the activation of inhibitory G-proteins of the Gi/o family.[10][11] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[11][12] These dissociated subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and neurotransmitter release.

-

Modulation of Ion Channels:

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels.[9][13][14] This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the activity of N-type and P/Q-type voltage-gated calcium channels.[15][16] By reducing calcium influx into the presynaptic terminal, this compound attenuates the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are crucial for the transmission of pain signals.

-

The culmination of these G-protein mediated events is a significant reduction in neuronal excitability and nociceptive signaling, resulting in potent analgesia.

Reduced β-Arrestin Recruitment and Its Consequences

In contrast to its potent activation of G-protein signaling, this compound demonstrates significantly weaker recruitment of β-arrestin to the MOR. The recruitment of β-arrestin is a key step in the desensitization and internalization of GPCRs.[1][2] For traditional opioids, robust β-arrestin recruitment leads to receptor uncoupling from G-proteins, followed by receptor endocytosis, which contributes to the development of tolerance.[8][17] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades that have been implicated in some of the adverse effects of opioids.

The reduced propensity of this compound to engage the β-arrestin pathway has several favorable consequences:

-

Reduced Receptor Desensitization and Internalization: With minimal β-arrestin recruitment, the MOR is less likely to be desensitized and internalized, potentially leading to a more sustained analgesic effect and a reduction in the development of tolerance.[1][2]

-

Mitigation of Adverse Effects: The signaling pathways initiated by β-arrestin have been linked to opioid-induced side effects such as respiratory depression and constipation.[5] By avoiding the activation of these pathways, this compound exhibits a significantly improved safety profile.

Quantitative Data Summary

The pharmacological properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Functional Activity of this compound

| Assay | Parameter | Value |

| β-Arrestin Recruitment | EC50 | 13.1 nM |

| Inhibition of cAMP Production | EC50 | 0.0053 nM |

Data from AbMole BioScience and MedChemExpress.[18]

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Parameter | Value |

| Mu (µ) | Ki | 0.25 nM |

| Delta (δ) | Ki | 38 nM |

| Kappa (κ) | Ki | 248 nM |

Data from a 2023 publication on novel opioids.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the signaling and binding properties of this compound.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the mu-opioid receptor.

Objective: To determine the binding affinity of this compound for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of [³H]-DAMGO (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [³H]-DAMGO, 50 µL of 10 µM naloxone, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of [³H]-DAMGO, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound.

Objective: To determine the EC50 of this compound for the inhibition of cAMP production.

Materials:

-

Cell Line: A stable cell line co-expressing the human mu-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., HEK293-MOR).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay:

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for a further specified time (e.g., 30 minutes).

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

-

Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

β-Arrestin Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin to the mu-opioid receptor upon stimulation with this compound.

Objective: To determine the EC50 of this compound for β-arrestin recruitment.

Materials:

-

Cell Line: A stable cell line engineered to express the mu-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary protein fragment (e.g., the PathHunter® β-arrestin assay system).

-

Test Compound: this compound.

-

Positive Control: A known MOR agonist that strongly recruits β-arrestin (e.g., DAMGO).

-

Detection Reagents: Substrate for the complemented enzyme.

-

Luminometer or appropriate plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom assay plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound or the positive control to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents containing the enzyme substrate to all wells.

-

Signal Measurement: Incubate at room temperature for a specified time (e.g., 60 minutes) and then measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis:

-

Normalize the data to the response of the positive control (100%) and a vehicle control (0%).

-

Plot the percentage of β-arrestin recruitment against the logarithm of the this compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Conclusion

This compound represents a significant advancement in the field of opioid pharmacology. Its novel mechanism of action, centered on the preferential activation of truncated mu-opioid receptor splice variants and its G-protein biased signaling profile, provides a clear molecular basis for its potent analgesic efficacy and improved safety profile. The dissociation of potent G-protein signaling from weak β-arrestin recruitment offers a promising strategy for the development of next-generation analgesics that can effectively manage severe pain without the debilitating side effects that characterize traditional opioid therapies. Further clinical development of this compound is anticipated to provide a much-needed therapeutic alternative for patients and healthcare providers.[1][6][7][19]

References

- 1. Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound® - Cytogel Pharma [cytogelpharma.com]

- 7. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 8. Morphine - Wikipedia [en.wikipedia.org]

- 9. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. youtube.com [youtube.com]

- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pervasive mechanism for analgesia: Activation of GIRK2 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance | Semantic Scholar [semanticscholar.org]

- 18. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

A Technical Guide to CYT-1010: A Novel Analgesic Targeting Truncated Mu-Opioid Receptor Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of CYT-1010, a novel endomorphin-1 analog, and traditional opioids. This compound exhibits a unique mechanism of action, preferentially targeting a truncated splice variant of the mu-opioid receptor (MOR). This targeted engagement is hypothesized to elicit potent analgesia while mitigating the severe adverse effects associated with traditional opioids, such as respiratory depression and addiction. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the distinct signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Opioid Crisis and the Need for Safer Analgesics

Traditional opioids, such as morphine, are potent analgesics that have been the cornerstone of pain management for decades.[1] Their clinical utility, however, is severely hampered by a narrow therapeutic window and a high potential for addiction, tolerance, and life-threatening respiratory depression.[2][3] These adverse effects are primarily mediated through the activation of the full-length, seven-transmembrane (7TM) mu-opioid receptor (MOR).[4] The urgent need for safer and more effective pain therapeutics has driven the development of novel compounds with alternative mechanisms of action.

This compound is a first-in-class endomorphin analog designed to address the limitations of traditional opioids.[5] It is a cyclized, D-lysine-containing analog of the endogenous opioid peptide endomorphin-1.[3] Preclinical and early clinical data suggest that this compound provides potent pain relief with a significantly improved safety profile, including a profound reduction in respiratory depression and abuse potential.[3][6]

Mechanism of Action: A Paradigm Shift in Opioid Receptor Targeting

The novel mechanism of action of this compound lies in its preferential activation of a truncated, six-transmembrane (6TM) splice variant of the MOR, specifically the variant containing exon 11.[3][7] This contrasts with traditional opioids like morphine, which primarily target the full-length 7TM MOR encoded by exon 1.[4]

The differential receptor targeting is believed to be the basis for the distinct pharmacological profiles of this compound and traditional opioids. The full-length 7TM MOR, upon activation by traditional opioids, initiates signaling cascades that lead to both analgesia and adverse effects. In contrast, the truncated 6TM MOR variant targeted by this compound appears to predominantly mediate analgesia with minimal engagement of the pathways responsible for respiratory depression and reward.[8]

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and traditional opioids. A direct head-to-head comparison from a single study is ideal for minimizing inter-study variability. Where such data is not available, representative values from multiple studies are provided.

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

| This compound | Truncated MOR (Exon 11 variant) | Data Not Available | |

| Full-length MOR | Data Not Available | ||

| Morphine | Full-length MOR | 1-100 nM | [9] |

Table 1: Receptor Binding Affinities. A critical gap in the current literature is the lack of specific binding affinity (Ki) data for this compound at both the truncated and full-length mu-opioid receptors. This data is essential for quantitatively describing its receptor selectivity.

| Compound | Assay | Analgesic Potency (ED50) | Reference |

| This compound | Hot Plate Test (Rat) | Claimed to be 3-4x more potent than morphine | [8] |

| Morphine | Hot Plate Test (Rat, 52°C) | 2.8 mg/kg (SC) | [10] |

| Hot Plate Test (Rat, 55°C) | 2.6 mg/kg (SC) | [10] | |

| Hot Plate Test (Rat) | Minimum Effective Dose (MED) = 3.0 mg/kg | [4] |

Table 2: Analgesic Potency. While preclinical studies claim this compound is significantly more potent than morphine, direct comparative ED50 values from peer-reviewed studies are needed for a definitive comparison.

| Compound | Parameter | Value | Reference |

| This compound | G-protein activation (cAMP inhibition) | EC50 = 0.0053 nM | |

| β-arrestin recruitment | EC50 = 13.1 nM | ||

| Morphine | G-protein activation ([³⁵S]GTPγS) | Partial Agonist | [11] |

| β-arrestin recruitment | Partial Agonist | [11] |

Table 3: In Vitro Functional Activity. this compound demonstrates a significant bias towards G-protein signaling over β-arrestin recruitment, a characteristic hypothesized to contribute to its improved side-effect profile.

| Compound | Therapeutic Index (Analgesia vs. Respiratory Depression) | Reference |

| This compound | "no respiratory depression, at doses up to 9-fold the effective dose for pain relief" | [8] |

| Fentanyl | Safety Index (ORantinociception/ORrespiratory depression) = 1.20 | [12] |

| Buprenorphine | Safety Index (ORantinociception/ORrespiratory depression) = 13.54 | [12] |

Table 4: Therapeutic Index. A quantitative therapeutic index for this compound has not been formally reported. The qualitative data suggests a significantly wider safety margin compared to traditional opioids.

Detailed Experimental Protocols

Analgesia Assessment: Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.

-

Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface, enclosed by a transparent cylinder to confine the animal.

-

Procedure:

-

The hot plate surface is maintained at a constant temperature (e.g., 52 ± 0.5°C).

-

A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Animals are administered the test compound (e.g., this compound or morphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

At predetermined time points post-administration, the animals are placed back on the hot plate, and the response latency is measured.

-

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values are determined from dose-response curves.[4]

Respiratory Depression Assessment: Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method for monitoring respiratory parameters in conscious, unrestrained animals.

-

Apparatus: A set of plethysmography chambers, each connected to a pressure transducer to detect respiratory-induced pressure changes. The system is calibrated to convert pressure signals into volume.

-

Procedure:

-

Animals are acclimated to the plethysmography chambers for a defined period.

-

Baseline respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min), are recorded.

-

The test compound or vehicle is administered.

-

Respiratory parameters are continuously monitored for a specified duration post-administration.

-

-

Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from baseline are calculated and compared between treatment groups. A significant decrease in these parameters is indicative of respiratory depression.[10][13]

In Vitro Functional Assays

This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Materials: Cell membranes expressing the mu-opioid receptor (full-length or truncated variants), [³⁵S]GTPγS, GDP, and the test compounds.

-

Procedure:

-

Cell membranes are incubated with the test compound at various concentrations in the presence of GDP.

-

[³⁵S]GTPγS is added to initiate the reaction.

-

The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate dose-response curves, from which EC50 and Emax values are determined.[11]

Various assay formats, such as BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays, can be used to measure the recruitment of β-arrestin to the activated receptor.

-

Principle: These assays typically involve co-expression of the receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in a measurable signal (e.g., light emission or fluorescence).

-

Procedure:

-

Cells co-expressing the receptor-donor and β-arrestin-acceptor constructs are plated.

-

The cells are treated with the test compound at various concentrations.

-

The signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

-

Data Analysis: The signal is plotted against the agonist concentration to generate dose-response curves, from which EC50 and Emax values are determined.[14]

Abuse Potential Assessment: Conditioned Place Preference (CPP)

The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.

-

Apparatus: A multi-compartment chamber where each compartment has distinct visual and tactile cues.

-

Procedure:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

-

Conditioning: Over several days, the animal receives the test drug and is confined to one of the non-preferred compartments. On alternate days, the animal receives vehicle and is confined to the opposite compartment.

-

Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates that the drug has rewarding properties and thus, abuse potential.[2][15]

Signaling Pathways: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for traditional opioids and this compound.

Traditional Opioid Signaling Pathway

// Nodes Morphine [label="Traditional Opioid\n(e.g., Morphine)", fillcolor="#FBBC05", fontcolor="#202124"]; MOR_7TM [label="Full-length Mu-Opioid Receptor (7TM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channels [label="Ion Channels\n(K+, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Analgesia", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Respiratory_Depression [label="Respiratory\nDepression", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; Addiction [label="Addiction/\nReward", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; Internalization [label="Receptor\nInternalization", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=rectangle];

// Edges Morphine -> MOR_7TM [arrowhead=vee, color="#202124"]; MOR_7TM -> G_protein [label="Activates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#34A853"]; MOR_7TM -> Beta_Arrestin [label="Recruits", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#EA4335"]; G_protein -> AC [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; AC -> cAMP [arrowhead=vee, style=dashed, color="#202124"]; cAMP -> PKA [arrowhead=vee, style=dashed, color="#202124"]; G_protein -> Ion_Channels [label="Modulates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Ion_Channels -> Analgesia [arrowhead=vee, color="#34A853"]; AC -> Analgesia [arrowhead=vee, color="#34A853"]; Beta_Arrestin -> Respiratory_Depression [arrowhead=vee, color="#EA4335"]; Beta_Arrestin -> Addiction [arrowhead=vee, color="#EA4335"]; Beta_Arrestin -> Internalization [arrowhead=vee, color="#5F6368"]; } Traditional opioid signaling cascade.

This compound Signaling Pathway

// Nodes CYT1010 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MOR_6TM [label="Truncated Mu-Opioid Receptor (6TM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arrestin [label="β-Arrestin\n(Minimal Recruitment)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channels [label="Ion Channels\n(K+, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Potent Analgesia", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Reduced_Side_Effects [label="Reduced Respiratory\nDepression & Addiction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];

// Edges CYT1010 -> MOR_6TM [arrowhead=vee, color="#202124"]; MOR_6TM -> G_protein [label="Preferentially\nActivates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#34A853"]; MOR_6TM -> Beta_Arrestin [style=dashed, arrowhead=vee, color="#5F6368"]; G_protein -> AC [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; AC -> cAMP [arrowhead=vee, style=dashed, color="#202124"]; cAMP -> PKA [arrowhead=vee, style=dashed, color="#202124"]; G_protein -> Ion_Channels [label="Modulates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Ion_Channels -> Analgesia [arrowhead=vee, color="#34A853"]; AC -> Analgesia [arrowhead=vee, color="#34A853"]; Beta_Arrestin -> Reduced_Side_Effects [style=dashed, arrowhead=vee, color="#34A853"]; } this compound biased signaling pathway.

Discussion and Future Directions

This compound represents a promising advancement in the field of pain management. Its novel mechanism of action, centered on the preferential activation of a truncated MOR splice variant, offers a potential avenue to dissociate potent analgesia from the life-threatening and debilitating side effects of traditional opioids. The available data, though still emerging, suggests a significantly improved therapeutic window.

However, several key areas require further investigation. A comprehensive characterization of this compound's binding profile at various MOR splice variants is crucial to fully understand its selectivity. Head-to-head comparative studies with traditional opioids, using standardized and well-defined experimental protocols, are necessary to definitively quantify its potency and safety advantages. Furthermore, a more detailed elucidation of the downstream signaling pathways activated by the truncated MOR will provide a deeper understanding of its unique pharmacological effects.

As this compound progresses through clinical development, the scientific community eagerly awaits further data that will clarify its potential to become a transformative therapy for patients suffering from moderate to severe pain.

Conclusion